2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
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Overview
Description
5’-Thioadenosine, also known as 5’-Methylthioadenosine, is a sulfur-containing nucleoside derived from adenosine. It plays a crucial role in the methionine salvage pathway, which is essential for the recycling of methionine from S-adenosylmethionine. This compound is involved in various biological processes and has significant implications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’-Thioadenosine can be synthesized through several methods. One common approach involves the reaction of adenosine with a thiol compound under specific conditions. For instance, adenosine can be treated with methylthiol in the presence of a catalyst to yield 5’-Thioadenosine .
Industrial Production Methods: In industrial settings, the production of 5’-Thioadenosine often involves bioprocessing techniques. High cell density cultivations of recombinant Escherichia coli expressing nucleoside phosphorylases are employed to achieve high yields of the compound. This method allows for efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: 5’-Thioadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioadenosine derivatives .
Scientific Research Applications
5’-Thioadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It plays a role in the methionine salvage pathway and is involved in the regulation of polyamine biosynthesis.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
5’-Thioadenosine exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits enzymes such as S-adenosyl-L-homocysteine hydrolase, leading to the accumulation of S-adenosyl-L-homocysteine, which can affect methylation reactions.
Receptor Interaction: It interacts with adenosine receptors, modulating various physiological processes.
Pathway Involvement: It is involved in the methionine salvage pathway, which is crucial for maintaining cellular methionine levels.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but without the sulfur atom.
2’-Deoxyadenosine: A deoxyribonucleoside analog of adenosine.
Inosine: A nucleoside that differs by having a hypoxanthine base instead of adenine.
Uniqueness: 5’-Thioadenosine is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This sulfur atom allows it to participate in specific reactions and pathways that are not accessible to its non-sulfur-containing analogs .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJHWWUZHBUUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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